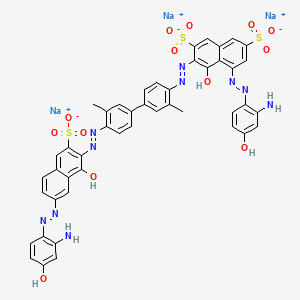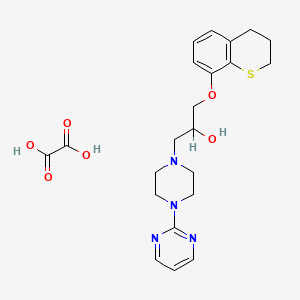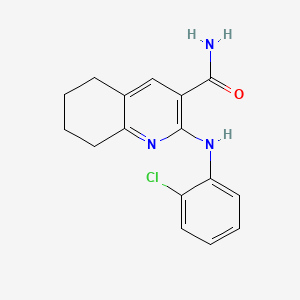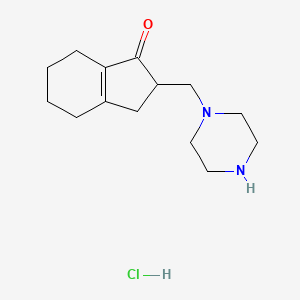
1,4-Benzenedisulfonic acid, 2-((4-(4-(4-((4-(2,5-disulfoanilino)-6-(ethylamino)-s-triazin-2-yl)amino)-2-sulfostyryl)-2-sulfoanilino)-6-(ethylamino)-s-triazin-2-yl)amino)-, hexasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Belophor 25-10 involves multiple steps, starting with the preparation of 1,4-benzenedisulfonic acid. This compound is then reacted with 2,5-disulfoaniline and ethylamine under controlled conditions to form the intermediate product. The final step involves the reaction of this intermediate with s-triazine derivatives to yield Belophor 25-10 .
Industrial Production Methods
Industrial production of Belophor 25-10 typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Belophor 25-10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like sulfuric acid and hydrochloric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various organic solvents and catalysts are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonated derivatives, while reduction reactions produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Belophor 25-10 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Belophor 25-10 involves its interaction with specific molecular targets and pathways. It primarily acts by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Belophor 25-10 is unique due to its specific chemical structure and properties. Similar compounds include:
1,4-Benzenedisulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
s-Triazine derivatives: These compounds have a similar triazine ring structure but vary in their substituents.
Compared to these similar compounds, Belophor 25-10 exhibits distinct reactivity and application potential, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
81604-38-8 |
|---|---|
Molekularformel |
C36H30N12Na6O18S6 |
Molekulargewicht |
1249.0 g/mol |
IUPAC-Name |
hexasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-3-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(ethylamino)-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C36H36N12O18S6.6Na/c1-3-37-31-43-33(47-35(45-31)41-25-17-22(67(49,50)51)10-13-27(25)69(55,56)57)39-21-9-8-20(29(16-21)71(61,62)63)7-5-19-6-12-24(30(15-19)72(64,65)66)40-34-44-32(38-4-2)46-36(48-34)42-26-18-23(68(52,53)54)11-14-28(26)70(58,59)60;;;;;;/h5-18H,3-4H2,1-2H3,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;;;/q;6*+1/p-6/b7-5+;;;;;; |
InChI-Schlüssel |
ALDYODPIJZCRDR-OXHJFYPWSA-H |
Isomerische SMILES |
CCNC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=CC(=C(C=C4)NC5=NC(=NC(=N5)NCC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NCC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

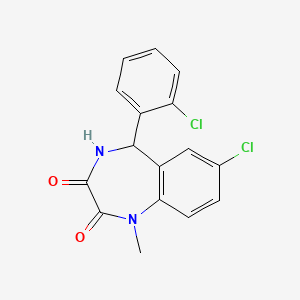
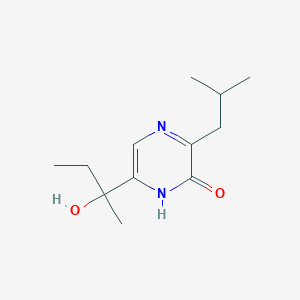
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
